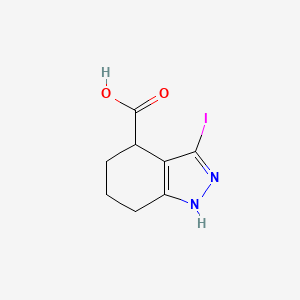

3-Iodo-4,5,6,7-tetrahydro-1H-indazole-4-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“3-Iodo-4,5,6,7-tetrahydro-1H-indazole-4-carboxylic acid” is a compound that belongs to the class of indazoles . Indazole-containing heterocyclic compounds have a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents .

Synthesis Analysis

The synthesis of indazoles has been a topic of interest in recent years. The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Chemical Reactions Analysis

The synthesis of 4,5,6,7-1H-indazoles involves two steps. The first step, condensation of isopropyl acetoacetate with aromatic aldehydes in the presence of methylamine in ethanol, yielded cyclic β-keto esters. They were treated with hydrazine hydrate in ethanol under reflux to give compounds .Applications De Recherche Scientifique

Synthesis and Pharmacological Activities

- Anti-inflammatory Actions : A study on the synthesis of 4,5,6,7-tetrahydroindazole-5-carboxylic acids, including derivatives similar to 3-Iodo-4,5,6,7-tetrahydro-1H-indazole-4-carboxylic acid, revealed significant anti-inflammatory activities. The most active compound in this series showed an ED50 value of 3.5 mg/kg (Nagakura et al., 1979).

Chemical Synthesis and Structural Analysis

- Synthesis and Analysis of Derivatives : A new series of tetrahydroindazoles, structurally related to 3-Iodo-4,5,6,7-tetrahydro-1H-indazole-4-carboxylic acid, were synthesized and analyzed. The study provided insights into the stereochemistry and structural aspects of these compounds (Murugavel et al., 2010).

- Pd-Catalyzed Carbonylation for Synthesis : Research on the synthesis of 3-Indazolecarboxylic esters and amides included methods relevant to derivatives of 3-Iodo-4,5,6,7-tetrahydro-1H-indazole-4-carboxylic acid. This study emphasized mild conditions and functional group tolerance in the synthesis process (Buchstaller et al., 2011).

Antioxidant and Antimicrobial Activities

- Antioxidant Properties : A study on tetrahydroindazoles, closely related to the compound , demonstrated moderate antioxidant activity. This provides a basis for exploring the potential antioxidant properties of 3-Iodo-4,5,6,7-tetrahydro-1H-indazole-4-carboxylic acid (Polo et al., 2016).

- Antimicrobial and Enzyme Inhibition : Coordination compounds of 4,5,6,7-tetrahydro-1H-indazole demonstrated antimicrobial, antioxidant, and enzyme inhibition activities. These findings suggest similar potentials for 3-Iodo-4,5,6,7-tetrahydro-1H-indazole-4-carboxylic acid (Khan et al., 2017).

Mécanisme D'action

Target of Action

Indazole derivatives have been known to inhibit, regulate, and modulate kinases such as chk1, chk2, and the cell volume-regulated human kinase h-sgk . These kinases play a crucial role in cell biology and are involved in diseases such as cancer .

Mode of Action

Indazole derivatives are known to interact with their targets, leading to changes in cellular processes

Biochemical Pathways

Indazole derivatives are known to affect various biochemical pathways, particularly those involving kinases . The downstream effects of these interactions can lead to changes in cell biology and potentially contribute to the treatment of diseases such as cancer .

Result of Action

Indazole derivatives are known to have various biologically vital properties, including potential activities against microorganisms and significance in the pharmaceutical field .

Propriétés

IUPAC Name |

3-iodo-4,5,6,7-tetrahydro-1H-indazole-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9IN2O2/c9-7-6-4(8(12)13)2-1-3-5(6)10-11-7/h4H,1-3H2,(H,10,11)(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJAMZFYDNNULRK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=C(C1)NN=C2I)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9IN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Iodo-4,5,6,7-tetrahydro-1H-indazole-4-carboxylic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-((1-(4-methoxyphenyl)cyclopentyl)methyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2469508.png)

![1-(4-ethoxyphenyl)-3-[(4-fluorobenzyl)amino]pyrazin-2(1H)-one](/img/structure/B2469511.png)

![5-[(3-methoxyphenyl)methyl]-7-(4-methylbenzoyl)-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B2469513.png)

![N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-2-(2-methylphenoxy)acetamide](/img/structure/B2469514.png)

![5-(4-Phenylpiperazin-1-yl)-2-[4-(piperidin-1-ylsulfonyl)phenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B2469522.png)

![Benzyl-(1,4,9-trioxa-dispiro[4.2.4.2]tetradec-12-yl)-amine](/img/structure/B2469525.png)

![2-(4-Phenylpiperazin-1-yl)-6,7-dihydro[1,4]dioxino[2,3-f][1,3]benzothiazole](/img/structure/B2469530.png)